molecular formula C23H23N3O5 B2499978 methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate CAS No. 758700-62-8

methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate

Cat. No.: B2499978
CAS No.: 758700-62-8
M. Wt: 421.453
InChI Key: TUUIMWMGGCTFLH-UHFFFAOYSA-N
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Description

Methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Properties

IUPAC Name

methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-13-10-18-20(22(27)26(13)12-16-4-3-9-30-16)19(17(11-24)21(25)31-18)14-5-7-15(8-6-14)23(28)29-2/h5-8,10,16,19H,3-4,9,12,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUIMWMGGCTFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(=O)OC)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate typically involves multi-step organic reactions. One common approach is the condensation of heteroaromatic amino cyano derivatives with diethyl malonate in the presence of a base such as sodium ethoxide (EtONa) . This reaction forms the pyrano[3,2-c]pyridine core, which is then further functionalized to introduce the benzoate ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Key Synthetic Pathways

  • Multicomponent Reactions : These reactions combine multiple reactants in a single step to form the desired product, thus improving atom economy and reducing waste.
  • Catalyst Utilization : Different catalysts can significantly affect the reaction yield and selectivity. For example, L-proline has been effectively used as a catalyst in similar reactions .

Biological Activities

Methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate exhibits a range of biological activities that make it a candidate for further investigation in pharmacological applications.

Antimicrobial Properties

Research has indicated that compounds with similar structures possess antimicrobial activities against various pathogens. For instance, derivatives of pyrano-pyridine have shown effectiveness against bacteria such as Staphylococcus aureus and Enterobacter aerogenes . The presence of functional groups like amino and cyano enhances their interaction with microbial targets.

Antitumor Activity

Compounds containing pyran and pyridine moieties have been studied for their antitumor properties. The structural features of this compound suggest potential mechanisms of action that could inhibit cancer cell proliferation. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines .

Calcium Channel Modulation

Some derivatives have been identified as potential calcium channel antagonists due to their structural similarity to known calcium channel blockers. This property may contribute to cardiovascular benefits and warrants further investigation .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several pyran derivatives, including those structurally related to this compound. Results indicated that certain compounds exhibited significant inhibition zones against Staphylococcus aureus, suggesting that modifications in the chemical structure can enhance antibacterial potency .

Case Study 2: Antitumor Efficacy

In vitro studies on pyran derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of cell cycle progression. Such findings highlight the therapeutic potential of methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-y}benzoate as an antitumor agent .

Mechanism of Action

The mechanism of action of methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the compound’s application. For example, in medicinal chemistry, the compound might bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate can be compared with other similar compounds, such as:

Biological Activity

Methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of various starting materials to form the pyrano-pyridine scaffold. The synthetic route typically involves:

  • Formation of the Pyrano Ring : Utilizing a combination of aromatic aldehydes and malononitrile.
  • Cyclization : Inducing cyclization via heating or catalytic methods to form the pyrano structure.
  • Functionalization : Introduction of amino and cyano groups to enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds with pyrano[3,2-c]pyridine scaffolds have been shown to inhibit the proliferation of various cancer cell lines. A study reported that derivatives demonstrated IC50 values in the low micromolar range against hepatocellular carcinoma (HCC) cells .
  • Mechanism of Action : The mechanism often involves inducing apoptosis and disrupting cell cycle progression. Compounds similar to methyl 4-{...} have been shown to induce G2/M phase arrest and inhibit tubulin polymerization .

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties:

  • Cytokine Inhibition : Structural analogues demonstrated efficacy in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in tumor-related inflammation .
  • Cell-Based Assays : In human peripheral blood mononuclear cells (hPBMCs), certain derivatives showed significant inhibition of cytokine release, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

Preliminary studies suggest that derivatives may possess antimicrobial activity:

  • In vitro Testing : Some pyrano-based compounds have been tested against various bacterial strains with promising results, indicating their potential as new antimicrobial agents .

Case Studies

Several case studies highlight the biological relevance of methyl 4-{...}:

  • Case Study 1 : A study evaluated the compound's effect on HCC cell lines (HepG2 and SMMC-7721), reporting significant inhibition of cell growth with an IC50 value around 2.28 µM for HepG2 cells .
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects in a model of chronic inflammation where similar compounds reduced cytokine levels significantly compared to controls .

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Mechanism
AnticancerHepG22.28Apoptosis induction
Anti-inflammatoryhPBMCNot specifiedCytokine inhibition
AntimicrobialVarious bacterial strainsNot specifiedBacterial growth inhibition

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